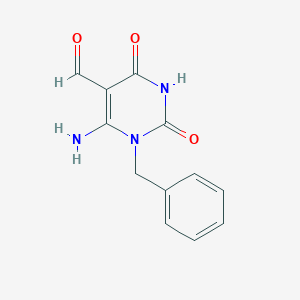

6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Description

Propriétés

IUPAC Name |

6-amino-1-benzyl-2,4-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-10-9(7-16)11(17)14-12(18)15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYCJRUVWQEMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Benzylation via Nucleophilic Substitution

In a typical procedure, 6-aminouracil is treated with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). The reaction proceeds via nucleophilic substitution, where the deprotonated N1 nitrogen attacks the benzyl halide.

Reaction Conditions

-

Temperature: 80–100°C

-

Time: 12–24 hours

-

Yield: 60–75%

Challenges:

-

Competing alkylation at N3 requires careful control of stoichiometry and base strength.

-

Residual moisture leads to hydrolysis of the benzyl halide, necessitating anhydrous conditions.

Alternative Benzylating Agents

Benzyl chloride or benzyl tosylate may replace benzyl bromide, though reactivity varies. Tosylate derivatives offer milder conditions (40–60°C) but require longer reaction times (24–48 hours).

Regioselective Formylation at C5

Introducing the carbaldehyde group at C5 poses significant challenges due to the electron-deficient nature of the pyrimidine ring. The Vilsmeier-Haack reaction is the most widely employed method for this transformation.

Vilsmeier-Haack Formylation

The 1-benzyl-6-aminouracil intermediate is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent in situ. The electrophilic formylating agent selectively targets the C5 position due to its partial positive charge.

Reaction Conditions

-

Molar Ratio (Substrate:DMF:POCl₃): 1:5:3

-

Temperature: 0–5°C (initial), then 60–80°C

-

Time: 4–6 hours

-

Yield: 50–65%

Mechanistic Insights:

-

The reaction proceeds via intermediate iminium ion formation, followed by hydrolysis to yield the aldehyde.

-

Excess DMF ensures complete conversion, while POCl₃ acts as both a Lewis acid and dehydrating agent.

Alternative Formylation Strategies

-

Duff Reaction: Utilizes hexamine (hexamethylenetetramine) and acetic acid, but lower yields (30–40%) are observed due to side reactions.

-

Gattermann-Koch Reaction: Requires gaseous CO and HCl, posing practical limitations for lab-scale synthesis.

Protection-Deprotection Strategies

The amino group at C6 may undergo undesired side reactions during formylation. Protecting groups such as acetyl or tert-butoxycarbonyl (Boc) are employed to mitigate this.

Acetylation of the C6 Amino Group

1-Benzyl-6-aminouracil is treated with acetic anhydride in pyridine, yielding the N6-acetyl derivative . After formylation, the acetyl group is removed via hydrolysis with aqueous HCl or NaOH.

Optimization Data

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | Ac₂O, Pyridine | 25°C, 2 h | 90 |

| Formylation | DMF, POCl₃ | 60°C, 4 h | 70 |

| Deprotection | 2M HCl, reflux | 1 h | 85 |

Boc Protection

The Boc group offers superior stability under acidic conditions. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

One-Pot Synthesis via Cyclocondensation

An alternative route involves constructing the pyrimidine ring with pre-installed functional groups. This method combines benzylurea , ethyl formylacetate , and guanidine carbonate in ethanol under reflux.

Reaction Scheme

-

Benzylurea + Ethyl formylacetate → β-Ketoamide intermediate

-

Cyclization with guanidine carbonate → 6-Amino-1-benzyl-5-formyluracil

Conditions

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Time: 8–12 hours

-

Yield: 40–50%

Limitations:

-

Low yields due to competing polymerization of intermediates.

-

Requires chromatographic purification to isolate the product.

Catalytic Advances and Green Chemistry

Recent efforts focus on minimizing waste and improving atom economy.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, benzylation of 6-aminouracil with benzyl bromide under microwave conditions (100°C, 30 min) achieves 80% yield.

Ionic Liquid Catalysts

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance reaction rates and selectivity during formylation, offering yields up to 75% at 70°C.

Analytical Characterization

Critical spectroscopic data for verifying the structure:

-

¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 7.35–7.28 (m, 5H, Ar-H), 6.12 (s, 2H, NH₂), 5.01 (s, 2H, CH₂Ph), 2.40 (s, 2H, CH₂).

-

IR (KBr): 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1620 cm⁻¹ (CHO).

Industrial-Scale Considerations

Large-scale production faces challenges in:

-

Cost of Benzyl Halides: Substituting with benzyl alcohol via Mitsunobu reactions reduces expenses.

-

POCl₃ Handling: Corrosive nature necessitates specialized equipment, prompting exploration of alternatives like oxalyl chloride.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds similar to 6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The presence of the amino group enhances the interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains .

- Anticancer Properties : Some derivatives in this class have been evaluated for their anticancer effects. They may inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The dioxo group is thought to play a critical role in these interactions .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. This property is particularly relevant in drug design for conditions like diabetes and obesity .

Medicinal Chemistry Applications

6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives are being explored for their potential as:

- Antiviral Agents : Research suggests that modifications to the pyrimidine structure can lead to compounds effective against viral infections by targeting viral replication mechanisms .

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory medications .

Material Science Applications

In addition to medicinal applications, this compound can be utilized in material science:

- Polymer Chemistry : The reactive aldehyde group allows for incorporation into polymer matrices, potentially enhancing the mechanical properties of materials .

- Nanotechnology : Its unique structure can be exploited in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives:

Mécanisme D'action

The mechanism by which 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

- CAS Number : 900463-51-6

- Molecular Formula : C₁₂H₁₁N₃O₃

- Molecular Weight : 245.24 g/mol

Structural Features :

This tetrahydropyrimidine derivative contains:

- A benzyl group at the N1 position.

- An amino group at the C6 position.

- A carbaldehyde group at the C5 position.

- Two ketone groups at C2 and C2.

Synthesis :

The compound is synthesized via a multi-step protocol involving:

Microwave-assisted reactions to enhance reaction efficiency, as described in the preparation of structurally related pyrimidine-carbaldehydes .

Purification using flash column chromatography, ensuring high purity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Reactivity and Stability

- Air Sensitivity: The methylamino-substituted derivative (C₈H₁₁N₃O₃) is air-sensitive, requiring inert atmosphere handling .

- Acid/Base Stability : The benzyl group in the target compound enhances stability under acidic conditions compared to alkoxy-substituted analogs .

Activité Biologique

6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The molecular formula of this compound is with a molecular weight of approximately 320.33 g/mol. The compound features a pyrimidine ring structure that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, chloroethyl pyrimidine nucleosides showed strong inhibitory effects on cell proliferation in various cancer cell lines . Specifically, the 6-amino derivative has been evaluated for its efficacy against bacterial strains and has shown promising results in inhibiting growth.

Anticancer Properties

Research has indicated that compounds similar to this compound can inhibit tumor cell proliferation. In vitro studies have revealed that these compounds can induce apoptosis in cancer cells by triggering specific signaling pathways associated with cell death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses . This action could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism.

- Signal Transduction Modulation : It appears to influence signaling pathways related to cell growth and apoptosis.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

A study conducted on derivatives of pyrimidine compounds demonstrated that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the benzyl group in increasing the lipophilicity and membrane permeability of the compounds .

Evaluation of Anticancer Activity

In a series of experiments evaluating the anticancer potential of pyrimidine derivatives, it was found that the presence of the amino group at position 6 was critical for enhancing cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- NMR Analysis : Use and NMR to confirm the carbaldehyde proton (δ ~9.8–10.2 ppm) and carbonyl carbons (δ ~160–180 ppm). For example, similar compounds show distinct NMR signals for the tetrahydropyrimidine NH groups at δ 8.5–9.5 ppm .

- FT-IR : Confirm the presence of C=O (1650–1750 cm) and NH (3300–3500 cm) stretches .

- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., keto-enol equilibria) using SHELX programs for structure refinement .

What computational approaches are suitable for modeling the electronic properties and intermolecular interactions of this compound?

Advanced Research Question

- DFT Calculations : Employ the B3LYP/6-311++G(d,p) basis set to predict HOMO-LUMO gaps (e.g., ~4.5–5.0 eV for similar compounds), molecular electrostatic potential (MEP), and charge transfer dynamics .

- Hirshfeld Surface Analysis : Quantify crystal packing interactions (e.g., O···H, N···H contacts) to explain solubility and stability trends .

- Molecular Docking : Screen for biological activity by docking into protein targets (e.g., DNA gyrase for antimicrobial studies) using AutoDock Vina .

How can regioselectivity challenges during functionalization of the tetrahydropyrimidine core be addressed?

Advanced Research Question

- Steric and Electronic Control : Use bulky substituents (e.g., benzyl groups) to direct electrophilic substitution to the 5-position. For example, benzyl groups at N1 enhance carbaldehyde formation at C5 due to steric hindrance at adjacent positions .

- Microwave Assistance : Improve regioselectivity in condensation steps by reducing side reactions (e.g., over-oxidation or dimerization) .

What strategies are employed to evaluate the biological activity of derivatives of this compound?

Advanced Research Question

- Antibacterial Assays : Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains using minimum inhibitory concentration (MIC) protocols. Derivatives with electron-withdrawing groups (e.g., chloro substituents) show enhanced activity .

- Structure-Activity Relationship (SAR) : Modify the benzyl group (e.g., para-substituted halogens) and analyze effects on bioactivity. For example, 4-chlorophenyl analogs exhibit improved binding to bacterial enzymes .

How is crystallographic data validated for compounds in this structural class?

Advanced Research Question

- SHELX Refinement : Use SHELXL for high-resolution structure determination. Key parameters include R-factor (<5%), and validation via CCDC deposition .

- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, common in tetrahydropyrimidine derivatives due to planar symmetry .

What are the thermodynamic stability considerations for this compound under varying conditions?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~250–300°C for related dihydropyrimidines) .

- Solvent Stability : Avoid prolonged storage in polar aprotic solvents (e.g., DMF) to prevent hydrolysis of the carbaldehyde group .

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Advanced Research Question

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C. For example, broad NH signals at room temperature may sharpen at lower temperatures .

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals, particularly for carbonyl and aromatic carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.